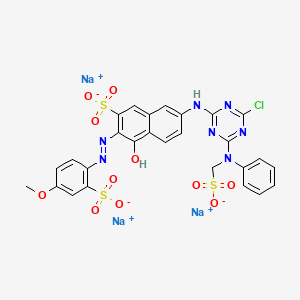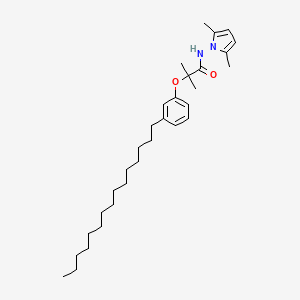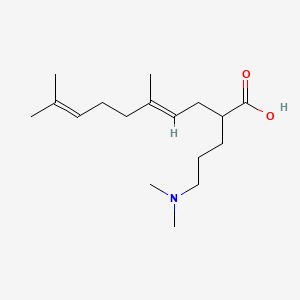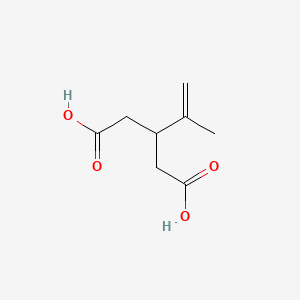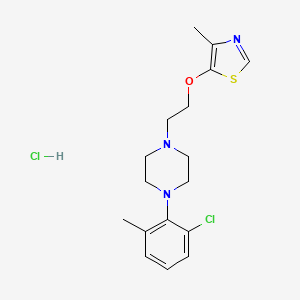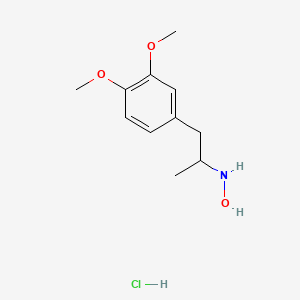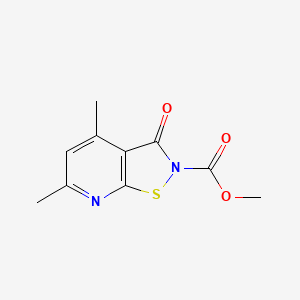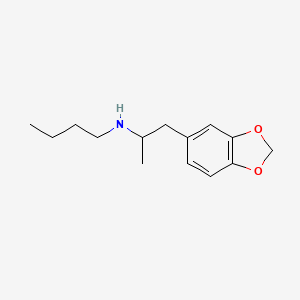
Gymnemic acid III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gymnemic acid III is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its significant medicinal properties, particularly in the management of diabetes mellitus. This compound is one of the several gymnemic acids found in Gymnema sylvestre, which have been traditionally used in Ayurvedic medicine for their anti-diabetic and anti-sweetness properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gymnemic acid III involves multiple steps, including glycosylation, oxidation, and hydroxylation. Enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases play a crucial role in modifying the backbone to derive the desired metabolites .
Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological approaches. Plant tissue culture techniques, including callus and cell suspension cultures, are employed to produce higher amounts of gymnemic acid within a short duration. The use of biotic and abiotic elicitors, such as plant hormones and endophytic fungi, further enhances the production yield .
化学反应分析
Types of Reactions: Gymnemic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its medicinal properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties, such as increased anti-diabetic activity and improved bioavailability .
科学研究应用
Gymnemic acid III has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various bioactive compounds.
Biology: It plays a role in studying the mechanisms of sweetness inhibition and glucose metabolism.
Medicine: this compound is extensively researched for its anti-diabetic, anti-inflammatory, and antioxidant properties.
作用机制
Gymnemic acid III exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings . Additionally, this compound stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing blood sugar levels . This dual mechanism makes it a promising natural remedy for diabetes management.
相似化合物的比较
Gymnemic acid III is unique among triterpenoid saponin glycosides due to its potent anti-diabetic and anti-sweetness properties. Similar compounds include:
Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.
Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate, known for its sweetness-inhibiting properties.
Ziziphin: A triterpene glycoside with similar anti-sweetness effects.
Compared to these compounds, this compound is more effective in managing blood sugar levels and has a broader range of medicinal applications.
属性
CAS 编号 |
122074-65-1 |
|---|---|
分子式 |
C41H66O13 |
分子量 |
767.0 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2S)-2-methylbutanoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H66O13/c1-9-20(2)34(51)54-32-31(48)41(19-43)22(16-36(32,3)4)21-10-11-24-37(5)14-13-26(52-35-29(47)27(45)28(46)30(53-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)44/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |
InChI 键 |
VLXWTKUXVXJELF-DDRSIQBQSA-N |
手性 SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
规范 SMILES |
CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


